tert-butyl (3aS,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate
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Overview
Description
tert-butyl (3aS,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Scientific Research Applications
tert-butyl (3aS,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the pyrroloquinoline core, followed by esterification to introduce the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3aS,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Mechanism of Action
The mechanism by which tert-butyl (3aS,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate
- Tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Tert-butyl (3aR,7aS)-4-oxooctahydro-2H-isoindole-2-carboxylate
Uniqueness
tert-butyl (3aS,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
tert-butyl (3aS,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKODSGDGRCDPPY-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC3=CC=CC=C3C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC3=CC=CC=C3[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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